molecular formula C7H9BrN2 B13903036 5-Bromo-2,6-dimethylpyridin-3-amine

5-Bromo-2,6-dimethylpyridin-3-amine

Cat. No.: B13903036
M. Wt: 201.06 g/mol
InChI Key: CQCNFOWWTYOJGS-UHFFFAOYSA-N
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Description

5-Bromo-2,6-dimethylpyridin-3-amine: is a chemical compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions:

One of the common methods for synthesizing 5-Bromo-2,6-dimethylpyridin-3-amine involves the Suzuki cross-coupling reaction . This reaction typically uses palladium catalysts and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of bases such as potassium carbonate and solvents like ethanol or water, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, continuous flow reactors, and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

In chemistry, 5-Bromo-2,6-dimethylpyridin-3-amine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and pyridine derivatives .

Biology and Medicine:

In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate . It has been studied for its anti-thrombolytic and biofilm inhibition activities .

Industry:

In the industrial sector, this compound is used in the production of advanced materials and chiral dopants for liquid crystals .

Mechanism of Action

The mechanism of action of 5-Bromo-2,6-dimethylpyridin-3-amine involves its interaction with various molecular targets. For instance, in its anti-thrombolytic activity, it may interact with enzymes involved in blood clot formation , thereby inhibiting their function . The exact molecular pathways and targets can vary depending on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison:

Compared to these similar compounds, 5-Bromo-2,6-dimethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can lead to different reactivity and properties, making it suitable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

5-bromo-2,6-dimethylpyridin-3-amine

InChI

InChI=1S/C7H9BrN2/c1-4-6(8)3-7(9)5(2)10-4/h3H,9H2,1-2H3

InChI Key

CQCNFOWWTYOJGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)C)N)Br

Origin of Product

United States

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